molecular formula C16H16INO3 B11170300 2-(3,4-dimethoxyphenyl)-N-(2-iodophenyl)acetamide

2-(3,4-dimethoxyphenyl)-N-(2-iodophenyl)acetamide

Cat. No.: B11170300
M. Wt: 397.21 g/mol
InChI Key: MSONRMRSVHZIBT-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(2-iodophenyl)acetamide is an organic compound that features both methoxy and iodine substituents on its phenyl rings. This compound is of interest due to its unique structural properties, which make it a valuable subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(2-iodophenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 2-iodoaniline.

    Formation of Intermediate: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with 2-iodoaniline in the presence of a suitable catalyst to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced to form the corresponding amine.

    Acetylation: The amine is acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-(2-iodophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinones.

    Reduction: The iodine substituent can be reduced to form a hydrogenated product.

    Substitution: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, are commonly employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrogenated phenylacetamides.

    Substitution: Various substituted phenylacetamides depending on the nucleophile used.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-(2-iodophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-iodophenyl)acetamide involves its interaction with specific molecular targets. The methoxy and iodine substituents can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of specific enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-dimethoxyphenyl)-N-(2-iodophenyl)acetamide is unique due to the presence of the iodine substituent, which can significantly affect its reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can lead to different interaction profiles and reaction pathways.

Properties

Molecular Formula

C16H16INO3

Molecular Weight

397.21 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(2-iodophenyl)acetamide

InChI

InChI=1S/C16H16INO3/c1-20-14-8-7-11(9-15(14)21-2)10-16(19)18-13-6-4-3-5-12(13)17/h3-9H,10H2,1-2H3,(H,18,19)

InChI Key

MSONRMRSVHZIBT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC=CC=C2I)OC

Origin of Product

United States

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